molecular formula C21H48NO5P B12044511 Hydrate hexadecyl 2-(trimethylazaniumyl)ethyl phosphate

Hydrate hexadecyl 2-(trimethylazaniumyl)ethyl phosphate

Cat. No.: B12044511
M. Wt: 425.6 g/mol
InChI Key: NTMJUKLGQGDYOT-UHFFFAOYSA-N
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Description

It is primarily known for its broad-spectrum antimicrobial, anti-leishmanial, and anti-cancer properties . This compound has been widely studied for its therapeutic potential, particularly in the treatment of leishmaniasis and certain types of cancer.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of hydrate hexadecyl 2-(trimethylazaniumyl)ethyl phosphate involves the reaction of hexadecyl bromide with 2-(trimethylazaniumyl)ethyl phosphate under controlled conditions. The reaction typically requires a solvent such as ethanol and is carried out at elevated temperatures to facilitate the formation of the desired product .

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to ensure high yield and purity. The product is then purified through crystallization or chromatography techniques to obtain the final compound suitable for pharmaceutical applications .

Chemical Reactions Analysis

Types of Reactions: Hydrate hexadecyl 2-(trimethylazaniumyl)ethyl phosphate undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions include oxidized and reduced derivatives, as well as substituted compounds with modified biological activities .

Scientific Research Applications

Hydrate hexadecyl 2-(trimethylazaniumyl)ethyl phosphate has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of hydrate hexadecyl 2-(trimethylazaniumyl)ethyl phosphate involves its interaction with cell membranes. It disrupts the lipid bilayer, leading to cell lysis and death. In the case of leishmaniasis, the compound interferes with the parasite’s cell membrane, inhibiting its growth and replication. In cancer cells, it induces apoptosis by disrupting membrane integrity and interfering with cellular signaling pathways .

Comparison with Similar Compounds

Uniqueness: Hydrate hexadecyl 2-(trimethylazaniumyl)ethyl phosphate is unique due to its broad-spectrum activity and its ability to target both parasitic and cancer cells. Its dual action as an antimicrobial and anti-cancer agent makes it a valuable compound in medical research and therapy .

Properties

Molecular Formula

C21H48NO5P

Molecular Weight

425.6 g/mol

IUPAC Name

hexadecyl 2-(trimethylazaniumyl)ethyl phosphate;hydrate

InChI

InChI=1S/C21H46NO4P.H2O/c1-5-6-7-8-9-10-11-12-13-14-15-16-17-18-20-25-27(23,24)26-21-19-22(2,3)4;/h5-21H2,1-4H3;1H2

InChI Key

NTMJUKLGQGDYOT-UHFFFAOYSA-N

Canonical SMILES

CCCCCCCCCCCCCCCCOP(=O)([O-])OCC[N+](C)(C)C.O

Origin of Product

United States

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